N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide
Description
N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-b]pyridazine core, which is known for its diverse biological activities
Properties
IUPAC Name |
N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2/c1-14(2,11-6-10(12(15)16)23-20-11)19-13(22)8-7-18-21-9(8)4-3-5-17-21/h3-7,12H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGYZHLJXBDHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=C1)C(F)F)NC(=O)C2=C3C=CC=NN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in the presence of acetic acid or trifluoroacetic acid, which helps in the regioselective formation of the desired product . The choice of acid determines the position of the difluoromethyl group on the pyrazolo[1,5-b]pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities, including antibacterial and antitumor properties.
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer effects.
Uniqueness
N-[2-[5-(difluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]pyrazolo[1,5-b]pyridazine-3-carboxamide is unique due to the presence of the difluoromethyl group and the oxazole ring, which enhance its chemical stability and biological activity. These features make it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
